![molecular formula C19H14BrClN2OS2 B2548946 3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687567-69-7](/img/structure/B2548946.png)
3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a heterocyclic compound that belongs to the class of thienopyrimidinones. This class of compounds is known for its diverse pharmacological activities and is often explored for its potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of thienopyrimidinone derivatives typically involves multi-step reactions that may include the formation of intermediates such as chlorophenyl compounds and the use of catalytic amounts of bases. For example, the synthesis of 2-substituted thienopyrimidinones can be achieved through an aza-Wittig reaction, where phosphoranylideneamino derivatives react with isocyanates to give carbodiimide derivatives, which are then treated with amines or phenols to yield the final compounds .
Molecular Structure Analysis
The molecular structure of thienopyrimidinone derivatives can be confirmed through techniques such as X-ray crystallography. For instance, the structure of a related compound, 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one, was confirmed by X-ray analysis . This provides a clear understanding of the molecular geometry and the arrangement of substituents around the thienopyrimidinone core.
Chemical Reactions Analysis
Thienopyrimidinones can undergo various chemical reactions depending on the functional groups present in the molecule. For example, the presence of halogen substituents, such as bromine or chlorine, can make the compound a suitable intermediate for further chemical transformations, which can be utilized in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidinone derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman. These techniques allow for the investigation of vibrational modes and the identification of functional groups. Computational methods like density functional theory (DFT) can be used to predict properties such as stability, charge distribution, and nonlinear optical behavior. For instance, a related compound's negative charge was found to be concentrated on the cyano group, while the positive regions were located over the phenyl and pyrimidine rings . Molecular docking studies can also suggest potential biological activities, such as inhibitory activity against specific proteins, indicating the compound's potential as a chemotherapeutic agent .
Scientific Research Applications
Antimicrobial and Antifungal Additives
The compound has been evaluated for its potential as an antimicrobial additive. In a study exploring the antimicrobial effects of pyrimidine derivatives when incorporated into polyurethane varnish and printing ink paste, it was found that these compounds exhibit significant antimicrobial activity against various microbial strains. This application suggests the compound's potential in enhancing the antimicrobial properties of surface coatings and inks, thereby contributing to the development of materials with improved resistance to microbial growth (El‐Wahab et al., 2015).
Dual Inhibitors for Cancer Therapy
Another significant application of this compound class is in cancer therapy, specifically as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them targets for anticancer drugs. A study highlighted the synthesis of analogues with potent dual inhibitory activity against human TS and DHFR, indicating the potential of such compounds in developing new cancer treatments (Gangjee et al., 2008).
Antitumor Activity
The compound's derivatives have also shown promising antitumor activities. A range of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives demonstrated potent anticancer activity comparable to doxorubicin on several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests the compound's utility in developing new antitumor agents (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
3-(4-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2OS2/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-3-1-2-4-15(12)21/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDNMFXYLRNZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


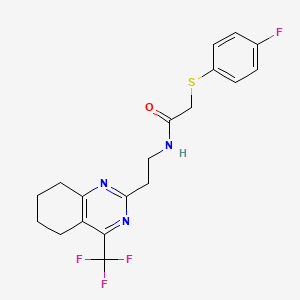
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid](/img/structure/B2548866.png)
![2-[(4-Methylbenzyl)thio]thiophene](/img/structure/B2548867.png)
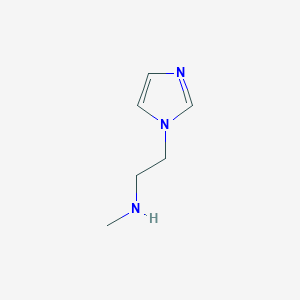
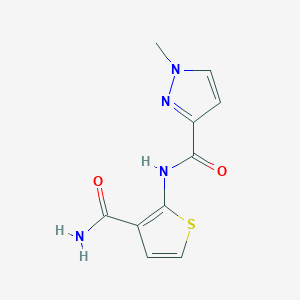
![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)
![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)
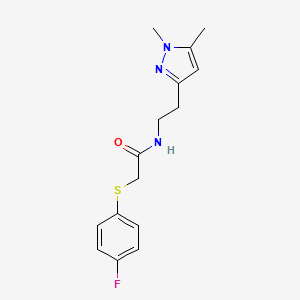
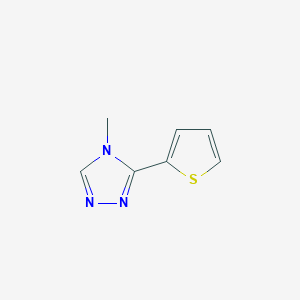
![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)
